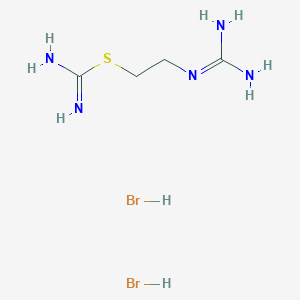
VUF 8430 dihydrobromide
Overview
Description
Chemical compounds, such as VUF 8430 dihydrobromide, are often studied for their unique molecular structures, synthesis methods, and properties. These studies encompass experimental and computational approaches to understand their physical and chemical characteristics, reactivity, and potential applications in various fields.
Synthesis Analysis
The synthesis of complex molecules typically involves strategic reactions, including catalysis and functional group transformations. For instance, coordination chemistry plays a crucial role in the synthesis of dihydrogen complexes, indicating the diversity of methods available for synthesizing various compounds (Heinekey & Oldham, 1993).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound behavior. X-ray diffraction and spectroscopy, including vacuum ultraviolet (VUV) and infrared (IR) regions, are key techniques. For example, the VUV spectrum of N,N-dimethylformamide reveals insights into electronic structure and photodissociation dynamics, highlighting the importance of structural analysis in understanding chemical behavior (Shastri et al., 2017).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by molecular structure. For example, the catalytic oxidative dehydrogenation of cyclohexene demonstrates how catalysts can selectively influence chemical reactions, showcasing the complex interplay between structure and reactivity (Nguyen et al., 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting points, solubility, and crystalline structure, are directly tied to its molecular conformation. The determination of crystal structures provides essential data for understanding these properties and their implications for material behavior and application (Binnie & Robertson, 1949).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are foundational for predicting how a compound interacts in various environments. The study of anhydrous hydrogen fluoride's reactivity with different protective groups offers insights into the nuanced chemical behavior of compounds (Sakakibara et al., 1967).
Scientific Research Applications
Memory Impairment in Mice : A study found that intracerebellar microinjections of VUF-8430 in mice impaired memory consolidation in both open field and rotarod tasks, indicating its potential influence on cognitive processes (Fernandes et al., 2021).
Impact on Anxiety and Fear : Another research demonstrated that microinjection of VUF-8430 into the cerebellar vermis of mice impaired performance in anxiety- and fear-mediated models, suggesting a role in cognitive impairments (C. Fernandes et al., 2017).
Modulation of Locomotor and Exploratory Behaviors : Intracerebellar microinjections of VUF-8430 in mice modulated their locomotor and exploratory behaviors, highlighting its behavioral effects (E. Guilherme et al., 2018).
Influence on Cell Signaling Pathways : Systemic injection of VUF-8430 in mice was found to impair cell signaling pathways in the cerebellar vermis and prefrontal cortex, potentially impacting emotional memory processes (C. Fernandes et al., 2019).
Blood Glucose Regulation During Stress : The compound has been observed to play a role in blood glucose regulation during immobilization stress, with VUF 8430 reducing blood glucose levels (N. Sharma et al., 2015).
Exploration of Histamine Receptors : VUF 8430 has been used to study the role and modulation of histamine receptors in various contexts, including pain management and allergic reactions (Fiona M. Smith et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJSTKHQMIXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142970 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VUF 8430 dihydrobromide | |
CAS RN |
100130-32-3 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



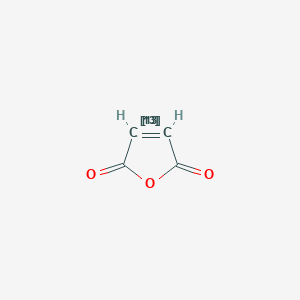
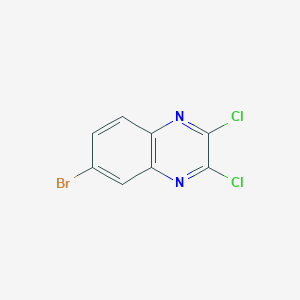



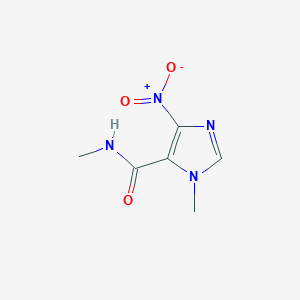
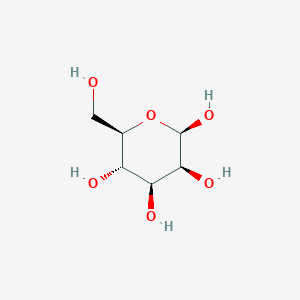
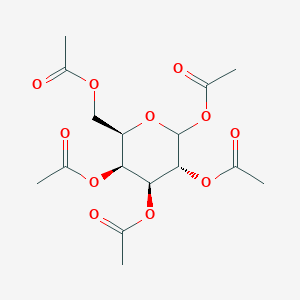
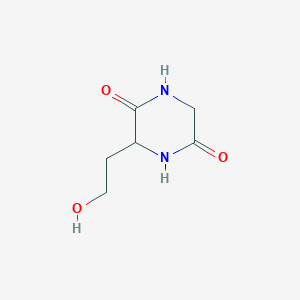
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

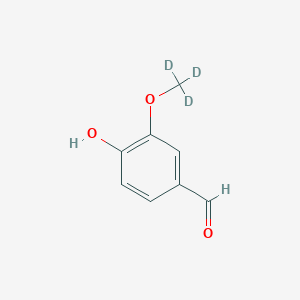
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
